4-Bromophenyl 3-methylbut-3-en-1-yl ether
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Overview
Description
4-Bromophenyl 3-methylbut-3-en-1-yl ether is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-methylbut-3-en-1-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 3-methylbut-3-en-1-yl ether typically involves the reaction of 4-bromophenol with 3-methylbut-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromophenol+3-Methylbut-3-en-1-yl bromideK2CO3,Solvent4-Bromophenyl 3-methylbut-3-en-1-yl ether
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 3-methylbut-3-en-1-yl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether linkage to an alcohol group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), Chromium trioxide (CrO_3)
Reduction: Lithium aluminum hydride (LiAlH_4), Sodium borohydride (NaBH_4)
Substitution: Ammonia (NH_3), Thiols (R-SH)
Major Products Formed
Oxidation: Phenolic derivatives, Carboxylic acids
Reduction: Alcohols
Substitution: Amino derivatives, Thioethers
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 3-methylbut-3-en-1-yl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
Uniqueness
4-Bromophenyl 3-methylbut-3-en-1-yl ether is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ether linkage also contributes to its stability and solubility in various solvents, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-bromo-4-(3-methylbut-3-enoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6H,1,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSHJPVQDXVPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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